molecular formula C15H18ClN3O B1252227 (R)-Uniconazole CAS No. 83657-16-3

(R)-Uniconazole

Cat. No.: B1252227
CAS No.: 83657-16-3
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-CZAWJFPGSA-N
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Description

®-Uniconazole is a plant growth regulator belonging to the triazole family. It is primarily used to inhibit gibberellin biosynthesis, which results in reduced stem elongation and promotes more compact plant growth. This compound is widely used in agriculture and horticulture to control plant height and improve the quality of ornamental plants and crops.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Uniconazole involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This is typically achieved through a cyclization reaction involving a hydrazine derivative and an appropriate ketone or aldehyde.

    Introduction of the chiral center: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired enantiomer, ®-Uniconazole, is obtained.

    Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of ®-Uniconazole.

Industrial Production Methods: Industrial production of ®-Uniconazole follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and cost-effective reagents. The process is designed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: ®-Uniconazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at various positions on the triazole ring or the side chains, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring, such as converting ketones to alcohols.

    Substitution: Substitution reactions can introduce different functional groups onto the triazole ring or side chains, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

®-Uniconazole has a wide range of scientific research applications, including:

    Agriculture: It is used to control plant height, improve crop yield, and enhance the quality of ornamental plants.

    Biology: Researchers study its effects on plant physiology, including its role in inhibiting gibberellin biosynthesis and its impact on plant growth and development.

    Medicine: Although primarily used in agriculture, ®-Uniconazole’s effects on plant hormones have potential implications for medical research, particularly in understanding hormone regulation.

    Industry: It is used in the production of compact ornamental plants, which are highly valued in the horticulture industry.

Mechanism of Action

®-Uniconazole exerts its effects by inhibiting the enzyme ent-kaurene oxidase, which is involved in the biosynthesis of gibberellins. Gibberellins are plant hormones that promote stem elongation, seed germination, and other growth processes. By inhibiting this enzyme, ®-Uniconazole reduces gibberellin levels, leading to shorter, more compact plants. The molecular targets include the active site of ent-kaurene oxidase, where ®-Uniconazole binds and prevents the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

    Paclobutrazol: Another triazole-based plant growth regulator with similar effects on gibberellin biosynthesis.

    Flurprimidol: A plant growth regulator that also inhibits gibberellin biosynthesis but has a different chemical structure.

    Daminozide: A non-triazole plant growth regulator that inhibits gibberellin biosynthesis through a different mechanism.

Uniqueness of ®-Uniconazole: ®-Uniconazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its high potency and effectiveness in inhibiting gibberellin biosynthesis make it a valuable tool in agriculture and horticulture.

Properties

IUPAC Name

(E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWVFADWVLCOPU-CZAWJFPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317114
Record name (R)-Uniconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83657-16-3
Record name (R)-Uniconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83657-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uniconazole, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Uniconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNICONAZOLE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of (R)-Uniconazole in plants, and how does it affect their growth?

A1: this compound inhibits plant growth by disrupting the biosynthesis of gibberellins, a class of plant hormones essential for stem elongation. [, ] It achieves this by specifically targeting the cytochrome P450 enzyme ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway. [] By inhibiting this enzyme, this compound reduces the production of gibberellins, ultimately leading to shorter plant height and other growth-regulating effects. [, ]

Q2: Besides its effects on plant growth, does this compound impact other physiological processes in zebrafish?

A3: While one of the papers primarily focuses on this compound's application as a plant growth retardant, [] another study investigates its enantioselective toxicity in zebrafish. [] This research suggests that this compound can induce oxidative stress, neurotoxicity, and thyroid disruption in zebrafish. [] This highlights that this compound's biological activity extends beyond plant systems and can have significant effects on aquatic organisms. Further research is crucial to understand the full scope of its potential environmental impacts and the underlying mechanisms of toxicity.

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